(2-Methoxyethyl)hydrazine hydrochloride hydrate

Description

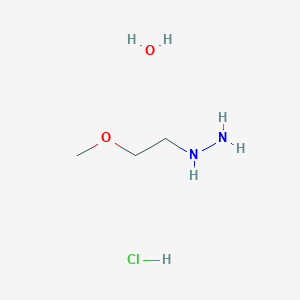

(2-Methoxyethyl)hydrazine hydrochloride hydrate is a hydrazine derivative characterized by a methoxyethyl substituent (–CH₂CH₂OCH₃) attached to the hydrazine backbone, forming a hydrochloride salt with associated water molecules. This compound is typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine hydrate and methoxyethyl halides or alcohols under acidic conditions, followed by HCl treatment . Its structure confers unique solubility, stability, and reactivity, making it valuable in pharmaceutical synthesis, coordination chemistry, and heterocycle formation.

Properties

IUPAC Name |

2-methoxyethylhydrazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.ClH.H2O/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZGANFSJUQXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNN.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under anhydrous conditions to prevent hydrolysis. Ethylene glycol monomethyl ether is first treated with thionyl chloride (SOCl₂) to form 2-chloroethyl methyl ether, which subsequently reacts with hydrazine hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is conducted at 60–80°C for 12–24 hours, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Key Parameters

-

Molar Ratio : A 1:1.2 ratio of 2-chloroethyl methyl ether to hydrazine hydrochloride ensures complete conversion.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.

-

Yield : Reported yields range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures.

Purification and Challenges

The crude product is purified via vacuum distillation to remove unreacted starting materials, followed by recrystallization. A common side product, 1,2-bis(2-methoxyethyl)hydrazine, forms due to over-alkylation and is minimized by controlling stoichiometry and reaction time.

Alkylation of Hydrazine Hydrate Followed by Hydrochlorination

This two-step approach adapts methodologies from methyl hydrazine synthesis. Hydrazine hydrate is first alkylated with 2-methoxyethyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride hydrate.

Step 1: Alkylation of Hydrazine Hydrate

Hydrazine hydrate reacts with 2-methoxyethyl chloride in the presence of sodium hydrogensulfite and paratoluenesulfonic acid sodium salt as dual catalysts. The reaction is conducted under nitrogen at 70–100°C for 3–5 hours, with methanol as a solvent.

Optimization Insights

Step 2: Hydrochlorination

The alkylated product is treated with concentrated HCl at 0–5°C to precipitate the hydrochloride salt. The hydrate form is obtained by controlled evaporation under reduced pressure.

Yield and Purity

Hydrolysis of Azine Derivatives

Inspired by hydrazine hydrate production via azine hydrolysis, this method involves synthesizing a methoxyethyl-substituted azine followed by acidic hydrolysis.

Synthesis of Methoxyethyl Azine

Methyl ethyl ketone azine is modified by substituting one methyl group with a 2-methoxyethyl group via Grignard reaction. The resultant azine is hydrolyzed in a reactive distillation column with aqueous HCl, yielding (2-Methoxyethyl)hydrazine hydrochloride hydrate and regenerating ketone byproducts.

Critical Factors

-

Hydrolysis Temperature : 90–110°C to ensure complete cleavage.

-

Acid Concentration : 6M HCl prevents coloration from pyrazoline byproducts.

Performance Metrics

-

Yield : 60–70% due to competing decomposition pathways.

-

Byproduct Management : Sidestream removal of pyrazolines maintains product clarity.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78% | >95% | Moderate | High |

| Alkylation-Hydrochlorination | 70–85% | >98% | High | Moderate |

| Azine Hydrolysis | 60–70% | 90–95% | High | Low |

Key Observations

-

The alkylation-hydrochlorination route offers the highest yield but requires stringent temperature control.

-

Nucleophilic substitution is more scalable but generates stoichiometric HCl, necessitating robust neutralization protocols.

-

Azine hydrolysis is less efficient but valuable for integrated processes recovering ketone precursors.

Challenges and Optimization Strategies

Side Reaction Mitigation

Chemical Reactions Analysis

(2-Methoxyethyl)hydrazine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications Overview

-

Organic Synthesis

- Used as a reducing agent and catalyst in the formation of hydrazones and oximes.

- Facilitates the synthesis of various chemical compounds, including complex natural products.

-

Biological Research

- Investigated for potential biological activities, including antimicrobial and anticancer properties.

- Interacts with biomolecules, potentially influencing pathways related to apoptosis and necrosis.

-

Medicinal Chemistry

- Explored as a precursor in drug development, particularly in synthesizing hydrazone derivatives that exhibit therapeutic potential against cancer.

- Case studies highlight its role in developing novel compounds targeting specific biological pathways.

-

Polymer Chemistry

- Functions as a catalyst and stabilizer in polymer production processes.

Case Study 1: Anticancer Activity

A study investigated the synthesis of hydrazone derivatives using (2-Methoxyethyl)hydrazine hydrochloride hydrate, focusing on their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as chemotherapeutic agents. The mechanism involved interaction with cellular pathways governing apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Hydrazone A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Hydrazone B | HeLa (Cervical Cancer) | 20 | Inhibits cell cycle progression |

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)hydrazine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Hydrazine Derivatives

Structural and Physical Properties

The methoxyethyl group in (2-Methoxyethyl)hydrazine hydrochloride hydrate distinguishes it from other hydrazine hydrochlorides. Key comparisons include:

Key Observations :

- Aromatic substituents (e.g., phenyl, naphthyl) increase melting points due to stronger intermolecular π-π stacking .

- Aliphatic substituents (e.g., methoxyethyl, methyladamantyl) lower melting points and enhance solubility in polar solvents .

- IR spectra consistently show N–H stretches (~3150–3300 cm⁻¹) and substituent-specific bands (e.g., C=O in semicarbazide) .

Key Observations :

- Hydrazine hydrate is a universal reagent for nucleophilic substitution or condensation .

- Aromatic derivatives (e.g., phenylhydrazine) require electrophilic aromatic substitution or azodicarboxylate-mediated coupling .

- Sterically hindered substrates (e.g., adamantyl derivatives) necessitate prolonged reflux for complete reaction .

Heterocycle Formation

- (2-Methoxyethyl)hydrazine·HCl·H₂O : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which cyclize into pyrazolines or triazoles under acidic conditions .

- Phenylhydrazine HCl: Forms pyrazolones and indoles via cyclocondensation with β-ketoesters or enol ethers .

- Semicarbazide HCl : Generates semicarbazones for crystallography or antimicrobial agents .

Biological Activity

(2-Methoxyethyl)hydrazine hydrochloride hydrate is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C₃H₁₁ClN₂O

Molecular Weight: 110.59 g/mol

CAS Number: 936249-35-3

This compound is characterized by the presence of a hydrazine moiety attached to a methoxyethyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a reducing agent and its interaction with various biomolecules. It can participate in redox reactions, donating electrons to other molecules, which may lead to significant biochemical changes within cells. The specific molecular targets and pathways affected by this compound are still under investigation, but its hydrazine structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential: Similar compounds have shown promise in cancer research, where they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

- Neurotoxicity and Toxicology Studies: The toxicity profile of hydrazines, including this compound, has been studied in animal models, revealing potential risks at high doses.

Case Studies

-

Toxicological Studies in Rodents:

A study investigated the long-term effects of hydrazine compounds on rodents, revealing that exposure could lead to nasal epithelial toxicity and carcinogenic effects. The biotransformation pathways were analyzed, showing that reactive intermediates formed during metabolism could bind to tissue nucleophiles, leading to cellular damage . -

Dermatitis Cases:

Reports of contact dermatitis linked to hydrazine exposure highlight the compound's potential for causing skin reactions without systemic toxicity. This underscores the importance of safety precautions when handling such chemicals .

Data Table: Summary of Biological Activities

Research Findings

- Hydrazone Derivatives: Related compounds in the hydrazone class have demonstrated a wide range of biological activities including antibacterial, antifungal, and anticancer properties. These findings suggest that this compound could be a valuable lead compound for further drug development .

- Structure-Activity Relationship (SAR): Understanding the SAR of hydrazines can aid in designing more potent derivatives with enhanced biological activity while minimizing toxicity .

Q & A

Q. What are the common synthetic routes for hydrazine hydrochloride derivatives like (2-Methoxyethyl)hydrazine hydrochloride hydrate?

Hydrazine hydrochloride derivatives are typically synthesized via cyclocondensation or oxidative cyclization reactions. For example:

- Step 1 : React chlorophenylhydrazine hydrochloride with ethyl acetoacetate and hydrazine hydrate in ethanol to form hydrazide intermediates .

- Step 2 : Reflux the intermediate with ammonium acetate to yield triazole derivatives .

- Alternative methods include using hydroxylamine hydrochloride for isoxazole synthesis or thiamine hydrochloride as a catalyst in aqueous media for eco-friendly protocols .

Key Considerations : Solvent choice (e.g., ethanol, methanol), reaction temperature (reflux vs. room temperature), and stoichiometric ratios of hydrazine derivatives to substrates.

Q. How can researchers characterize the purity and structural integrity of hydrazine hydrochloride derivatives?

Analytical methods include:

- Infrared Spectroscopy (IR) : Identify N-H deformation (1550–1650 cm⁻¹) and O-H/N-H stretching (3100–3600 cm⁻¹) bands .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect hydrazide peaks in total ion chromatograms .

- Titration/Spectrophotometry : Quantify hydrazine content and assess impurities .

Validation : Use external standards for calibration curves (e.g., IR absorption intensity vs. concentration) .

Advanced Research Questions

Q. What factors influence the reduction efficiency of hydrazine derivatives in nanomaterial synthesis?

Hydrazine derivatives act as reducing agents in nanomaterial synthesis, with efficiency dependent on:

- Temperature : Reduction of graphene oxide (GO) at 95°C increases C/O atomic ratio from 3.1 to 15.1, enhancing conductivity to 5 S cm⁻¹ .

- Morphology Control : Surfactants (e.g., cetyltrimethylammonium bromide) direct nanoparticle geometry (nanowires, quantum dots) .

- Synthesis Method : Hydrothermal/solvothermal conditions yield higher crystallinity compared to microwave methods .

Q. How do reaction conditions affect the catalytic performance of hydrazine derivatives in energy conversion systems?

In protonic ceramic fuel cells (PCFCs):

- Hydrogen Release : Hydrazine hydrate decomposes efficiently at 80–100°C, enhancing energy conversion by 20–30% .

- Catalyst Design : Rhodium-based catalysts (e.g., Rh trinitrate dihydrate) improve hydrogenation rates in methanol at 89°C and 8 kg/cm² H₂ pressure .

Optimization : Balance temperature, pressure, and catalyst loading to avoid over-reduction or side reactions.

Q. What mechanistic insights explain the role of hydrazine derivatives in SNCR De-NOx processes?

In selective non-catalytic reduction (SNCR):

- Radical Formation : Hydrazine hydrate decomposes via , generating H radicals that reduce NO .

- Urea Synergy : Urea-spiked hydrazine (16.7–25% urea-N) achieves 60–70% NOx reduction at 550–650°C, where NH₃ is inactive .

Pathways : Proposed routes involve hydrazine-derived radicals reacting with NO to form N₂ and H₂O.

Q. How can eco-friendly synthesis protocols be designed for hydrazine-based heterocyclic compounds?

Strategies :

- Aqueous Media : Replace organic solvents with water to reduce toxicity (e.g., thiamine hydrochloride-catalyzed dihydropyrano[2,3-c]pyrazole synthesis) .

- One-Pot Multicomponent Reactions : Combine ethyl acetoacetate, hydrazine hydrate, and aldehydes in a single step, reducing waste .

Performance Metrics : Compare yields (70–85% for aqueous vs. 60–75% for organic solvents) and reaction times (4–6 hours vs. 12+ hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.